molecular formula C12H10N2O B11901639 3-Quinolinecarbonitrile, 6-ethyl-4-hydroxy- CAS No. 61338-22-5

3-Quinolinecarbonitrile, 6-ethyl-4-hydroxy-

Cat. No.: B11901639
CAS No.: 61338-22-5
M. Wt: 198.22 g/mol
InChI Key: KWOFSTXOIAPMLA-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 6-ethyl-4-hydroxy- is a chemical compound belonging to the quinoline family. It is characterized by the presence of a quinoline ring substituted with an ethyl group at the 6th position, a hydroxyl group at the 4th position, and a cyano group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 6-ethyl-4-hydroxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline ring . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 6-ethyl-4-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Quinolinecarbonitrile, 6-ethyl-4-hydroxy- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 6-ethyl-4-hydroxy- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or disrupt DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinolinecarbonitrile, 6-ethyl-4-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-ethyl-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-2-8-3-4-11-10(5-8)12(15)9(6-13)7-14-11/h3-5,7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOFSTXOIAPMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC=C(C2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640847
Record name 6-Ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61338-22-5
Record name 6-Ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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